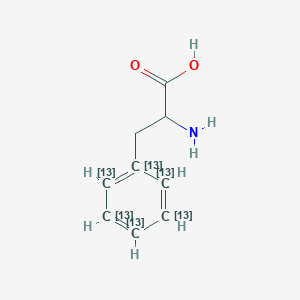

L-Phenylalanine-13C6

説明

特性

CAS番号 |

180268-82-0 |

|---|---|

分子式 |

C9H11NO2 |

分子量 |

171.15 g/mol |

IUPAC名 |

(2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,7+1 |

InChIキー |

COLNVLDHVKWLRT-KILZIXFTSA-N |

異性体SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C[C@@H](C(=O)O)N |

正規SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

同義語 |

(2S)-2-Amino-3-phenylpropanoic Acid-13C6; (S)-(-)-Phenylalanine-13C6; (S)-α-Amino-β-phenylpropionic Acid-13C6; (S)-α-Aminohydrocinnamic Acid-13C6; (S)-α-Amino-benzenepropanoic Acid-13C6; |

製品の起源 |

United States |

準備方法

Substrate Selection and Isotopic Precursors

The enzymatic synthesis of L-phenylalanine (ring-¹³C₆) leverages phenylalanine ammonia-lyase (PAL, EC 4.3.1.24), which catalyzes the reversible amination of trans-cinnamic acid to L-phenylalanine. To introduce ¹³C isotopes into the aromatic ring, labeled precursors such as [¹³C₆]-benzaldehyde or [¹³C₆]-cinnamic acid are required. For example, [¹³C₆]-cinnamic acid is synthesized via the Knoevenagel condensation of [¹³C₆]-benzaldehyde with malonic acid under acidic conditions.

Key reaction:

The reaction proceeds at 110°C for 24 hours, yielding [¹³C₆]-cinnamic acid with >95% isotopic incorporation.

Enzymatic Amination

PAL-mediated amination is performed in deuterated phosphate buffer (pH 9.5) containing excess ammonium chloride to drive the equilibrium toward L-phenylalanine synthesis. The reaction mixture is incubated at 37°C for 48 hours, followed by purification via cation-exchange chromatography (AG-50W×8 resin). This method achieves enantiomeric excess (ee) >99% for the L-isomer, as confirmed by chiral HPLC.

Optimization parameters:

-

Temperature: 37°C (prevents enzyme denaturation)

-

pH: 9.5 (maximizes PAL activity)

-

Ammonium concentration: 1.5 M (ensures complete conversion)

Chemical Synthesis via Labeled Benzaldehyde Derivatives

Grignard Reaction for Aromatic Ring Labeling

An alternative route involves the Grignard reaction using [¹³C₆]-phenylmagnesium bromide. This method starts with [¹³C₆]-benzene, which undergoes bromination to form [¹³C₆]-bromobenzene. Subsequent reaction with magnesium in dry ether yields the Grignard reagent, which is quenched with carbon dioxide to produce [¹³C₆]-benzoic acid.

Synthetic pathway:

Strecker Synthesis for Amino Acid Formation

The Strecker synthesis converts [¹³C₆]-benzaldehyde to L-phenylalanine (ring-¹³C₆) via a three-component reaction with ammonium chloride and sodium cyanide. The resulting aminonitrile is hydrolyzed under acidic conditions to yield the racemic mixture, which is resolved using L-specific acylase.

Critical considerations:

-

Isotopic purity: Requires rigorous purification of intermediates to avoid ¹²C contamination.

-

Enantiomeric resolution: Acylase from Aspergillus oryzae achieves >98% ee for L-phenylalanine.

Comparative Analysis of Synthesis Routes

Table 1: Efficiency of L-Phenylalanine (ring-¹³C₆) Preparation Methods

| Method | Isotopic Purity (%) | Enantiomeric Excess (%) | Yield (%) | Cost (USD/g) |

|---|---|---|---|---|

| Enzymatic (PAL) | 99.5 | 99.8 | 78 | 1,200 |

| Chemical (Strecker) | 98.2 | 98.5 | 65 | 950 |

| Fermentation (CIL) | 99.9 | 99.9 | 85 | 1,381 |

化学反応の分析

Types of Reactions: L-Phenylalanine-13C6 undergoes several types of chemical reactions, including:

Oxidation: Conversion to L-Tyrosine-13C6 through hydroxylation.

Reduction: Reduction of the carboxyl group to form phenylethylamine-13C6.

Substitution: Halogenation of the phenyl ring to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Catalyzed by enzymes such as phenylalanine hydroxylase in the presence of tetrahydrobiopterin and oxygen.

Reduction: Utilizes reducing agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Halogenation reactions typically use halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

L-Tyrosine-13C6: Formed through hydroxylation.

Phenylethylamine-13C6: Formed through reduction.

Halogenated derivatives: Formed through substitution reactions.

科学的研究の応用

L-Phenylalanine-13C6 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of phenylalanine.

Biology: Employed in studies of protein synthesis and amino acid metabolism.

作用機序

L-フェニルアラニン-13C6は、非標識のL-フェニルアラニンと同じ代謝経路に関与することで作用を発揮します。これは、ドーパミン、ノルエピネフリン、エピネフリンなどの神経伝達物質の合成の前駆体です。 標識化合物は、これらの経路を追跡し、生体系におけるフェニルアラニンとその代謝物の速度論と分布を研究することを可能にします . 分子標的は、フェニルアラニンヒドロキシラーゼや芳香族アミノ酸脱炭酸酵素などの酵素です .

類似の化合物:

L-チロシン-13C6: 代謝経路を研究するために使用される別の標識アミノ酸。

L-フェニルアラニン-d5: 同様の研究用途に使用されるフェニルアラニンの重水素標識バージョン。

L-トリプトファン-13C11: タンパク質合成と代謝を研究するために使用される標識芳香族アミノ酸.

独自性: L-フェニルアラニン-13C6は、炭素13同位体でフェニル環が特異的に標識されているため、フェニルアラニンの代謝運命についての詳細な洞察を提供します。 この特異性により、代謝研究における正確な追跡と定量が可能になり、研究において貴重なツールとなっています .

類似化合物との比較

Key Research Findings and Data Tables

Table 1: Comparative Analysis of Isotope-Labeled Compounds

Table 2: Analytical Performance Metrics

生物活性

L-Phenylalanine (ring-13C6) is a stable isotope-labeled form of the essential amino acid phenylalanine, which plays a critical role in various biological processes, particularly in protein synthesis and metabolic pathways. This article delves into the biological activity of L-Phenylalanine (ring-13C6), focusing on its kinetics in cancer metabolism, muscle protein synthesis, and its applications in metabolic research.

Overview of L-Phenylalanine

L-Phenylalanine is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine. The incorporation of the carbon-13 isotope allows for advanced tracking and imaging of its metabolic pathways using techniques such as mass spectrometry imaging (MSI).

Kinetics in Cancer Metabolism

Recent studies have highlighted the significance of L-[ring-13C6]-phenylalanine in understanding amino acid metabolism within tumor microenvironments. A notable study investigated its kinetics in a xenograft model of human non-small cell lung carcinoma (NSCLC) using matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry imaging (MALDI-FTICR-MSI).

Key Findings

- Spatial Distribution : The highest abundance of L-[ring-13C6]-phenylalanine was observed in tumor tissues at 10 minutes post-injection, followed by a progressive decrease over time. This temporal pattern indicates rapid uptake and subsequent utilization by tumor cells .

- Comparison with Tyrosine : The enrichment of L-[ring-13C6]-tyrosine showed a delayed response compared to L-[ring-13C6]-phenylalanine due to the conversion process from phenylalanine to tyrosine, predominantly occurring in the liver .

- Viable vs. Non-Viable Regions : Both isotopes demonstrated higher concentrations in viable tumor regions compared to non-viable areas, suggesting that metabolic activities are concentrated in living cells within the tumor .

Table 1: Kinetics of L-[ring-13C6]-Phenylalanine and L-[ring-13C6]-Tyrosine

| Time Post-Injection | L-[ring-13C6]-Phenylalanine Abundance | L-[ring-13C6]-Tyrosine Abundance |

|---|---|---|

| 10 minutes | Highest detected levels | Lower levels |

| 30 minutes | Decreasing trend | Peak observed |

| 60 minutes | Further decrease | Declined but stable |

Muscle Protein Synthesis

L-[ring-13C6]-phenylalanine is also pivotal in studies measuring muscle protein synthesis (MPS). A comparative study evaluated the effectiveness of this tracer against deuterium oxide (D2O) for acute measurements of MPS.

Research Insights

- Methodology : Participants received an intravenous infusion of L-[ring-(13)C6]-phenylalanine while consuming D2O to assess changes in MPS under basal and stimulated conditions .

- Results : Both methods yielded similar rates of MPS, indicating that L-[ring-(13)C6]-phenylalanine is a reliable tracer for acute measurements. The study reported MPS rates ranging from 0.065 ± 0.004%·h(-1) to 0.089 ± 0.006%·h(-1) for phenylalanine and comparable rates for D2O .

Q & A

Q. What is the primary application of L-Phenylalanine (ring-¹³C₆) in metabolic research?

L-Phenylalanine (ring-¹³C₆) is a stable isotope-labeled tracer used to quantify protein synthesis rates in vivo. Its primary application lies in measuring fractional synthesis rates (FSR) of proteins in tissues such as skeletal muscle, bone, and synovium. Researchers administer the tracer intravenously or orally, then track its incorporation into protein-bound pools via mass spectrometry (GC-MS or LC-MS/MS). Isotopic enrichment is calculated as molar percent excess (MPE), enabling precise measurement of synthesis dynamics .

Q. How is L-Phenylalanine (ring-¹³C₆) utilized as an internal standard in quantitative analyses?

As an internal standard, L-Phenylalanine (ring-¹³C₆) corrects for variability in sample preparation and instrument response during amino acid quantification. For example, in newborn screening or clinical studies, it is spiked into biological samples (e.g., plasma, muscle biopsies) prior to hydrolysis and derivatization. Its heavy isotope signature allows differentiation from endogenous phenylalanine via mass spectrometry, ensuring accurate calibration and minimizing matrix effects .

Advanced Research Questions

Q. What experimental considerations are critical when designing tracer studies with L-Phenylalanine (ring-¹³C₆) to measure muscle protein synthesis rates?

Key considerations include:

- Precursor Pool Enrichment : Use muscle intracellular fluid (not plasma) as the precursor pool for FSR calculations to avoid overestimation due to compartmentalization .

- Sampling Timeline : Collect serial biopsies (e.g., at 0, 120, 300 min post-tracer administration) to capture linear incorporation phases .

- Statistical Power : Ensure adequate sample size (e.g., n ≥ 12 per group) to detect subtle synthesis differences, as seen in cancer or aging studies .

- Control for Background Enrichment : Measure baseline MPE to account for natural isotope abundance .

Q. How can researchers address discrepancies in isotopic enrichment data when using L-Phenylalanine (ring-¹³C₆) across different tissue types?

Discrepancies (e.g., higher enrichment in synovium vs. bone) arise from tissue-specific turnover rates and vascularization. Methodological solutions include:

- Tissue-Specific Calibration : Develop separate enrichment curves for each tissue type using ex vivo spiking experiments .

- Dynamic Modeling : Apply compartmental models to account for differential tracer delivery and uptake rates .

- Normalization : Express enrichment relative to tissue protein content or lean body mass to enable cross-tissue comparisons .

Q. What frameworks (e.g., FINER, PICO) are applicable to formulating research questions involving L-Phenylalanine (ring-¹³C₆)?

- FINER Criteria : Ensure feasibility (e.g., tracer availability), novelty (e.g., unexplored tissue types), and relevance (e.g., clinical malnutrition studies) .

- PICO Framework :

- Population : Cancer patients or aging cohorts .

- Intervention : Tracer dosing protocols (e.g., 40 mg/kg bolus) .

- Comparison : Isotopic vs. non-isotopic methods .

- Outcome : FSR (%/hour) .

Methodological Challenges and Solutions

Q. How can contamination risks be mitigated during L-Phenylalanine (ring-¹³C₆) handling?

- Storage : Aliquot tracer solutions in amber vials at -80°C to prevent degradation .

- Cross-Contamination : Use separate glassware for tracer preparation and dedicate mass spectrometry columns to heavy isotopes .

- Validation : Perform spike-and-recovery assays to confirm accuracy (e.g., 95–105% recovery in plasma) .

Q. What statistical approaches resolve contradictions in protein synthesis measurements between studies?

- Mixed-Effects Models : Account for inter-individual variability and repeated measures .

- Meta-Analysis : Pool data from multiple studies (e.g., MILK vs. CORN protein trials) to identify consensus synthesis rates .

- Sensitivity Analysis : Test robustness of FSR calculations to assumptions about precursor pool definition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。